molecular formula C11H22ClNO2 B6223717 5-(1-aminocyclohexyl)pentanoic acid hydrochloride CAS No. 2768327-20-2

5-(1-aminocyclohexyl)pentanoic acid hydrochloride

Cat. No.: B6223717
CAS No.: 2768327-20-2
M. Wt: 235.8
InChI Key:
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Description

5-(1-aminocyclohexyl)pentanoic acid hydrochloride is a chemical compound with a unique structure that includes a cyclohexyl ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-aminocyclohexyl)pentanoic acid hydrochloride typically involves the reaction of cyclohexylamine with a suitable precursor, such as a pentanoic acid derivative. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt. The process may involve multiple steps, including the formation of intermediate compounds and their subsequent conversion to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-aminocyclohexyl)pentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

5-(1-aminocyclohexyl)pentanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-aminocyclohexyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also modulate enzymatic activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-pentanol: An amino alcohol with similar structural features but different functional groups.

    AB-PINACA 5-Pentanoic acid metabolite: A metabolite with a similar pentanoic acid backbone but different substituents.

Uniqueness

5-(1-aminocyclohexyl)pentanoic acid hydrochloride is unique due to its cyclohexyl ring and amino group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1-aminocyclohexyl)pentanoic acid hydrochloride involves the conversion of cyclohexanone to 1-aminocyclohexane, followed by the reaction of 1-aminocyclohexane with pentanoic acid to form the target compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "Cyclohexanone", "Ammonium acetate", "Sodium borohydride", "Pentanoic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ammonium acetate and sodium borohydride to form 1-aminocyclohexane.", "Step 2: 1-aminocyclohexane is then reacted with pentanoic acid in the presence of a catalyst to form 5-(1-aminocyclohexyl)pentanoic acid.", "Step 3: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound." ] }

CAS No.

2768327-20-2

Molecular Formula

C11H22ClNO2

Molecular Weight

235.8

Purity

94

Origin of Product

United States

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